molecular formula C4H3ClN2 B107214 5-Chloropyrimidine CAS No. 17180-94-8

5-Chloropyrimidine

Cat. No.: B107214
CAS No.: 17180-94-8
M. Wt: 114.53 g/mol
InChI Key: ZLNPDTOTEVIMMY-UHFFFAOYSA-N
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Description

5-Chloropyrimidine (C₄H₃ClN₂) is a halogenated heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the C5 position. Its molecular weight is 129.55 g/mol, and it is recognized for its electron-withdrawing properties, which enhance reactivity and binding affinity in medicinal chemistry applications . The compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products. For example, it is used in tyrosine kinase inhibitors (TKIs) like WZ4003, where it contributes to covalent binding with kinase targets such as EGFR T790M .

Synthetically, this compound can be prepared via chlorination of methoxypyrimidine precursors using agents like N-chlorosuccinimide (NCS) in acetic acid, yielding moderate efficiencies (e.g., 56% for compound 16) . However, chlorination attempts on certain substrates (e.g., cyanopyrimidines) often fail, highlighting substituent-dependent reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of hydroxy-pyrimidine or its tautomeric keto form with phosphoryl chloride in the presence of an amine or amine hydrochloride . The reaction conditions include the recovery of phosphoryl chloride by adding phosphorus pentachloride and distilling the phosphoryl chloride. The chloropyrimidine is then separated from the amine hydrochloride by adding a solvent that dissolves the chloropyrimidine but not the amine hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. For example, the chlorination of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid and ethylene dichloride has been reported. The reaction is carried out under reflux conditions, followed by vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated Pyrimidines

The position and type of halogen substituents significantly influence physicochemical and biological properties:

Compound Substituent Position Molecular Weight (g/mol) Electron-Withdrawing Effect Key Applications
5-Chloropyrimidine C5 129.55 Moderate Kinase inhibitors, optoelectronics
2-Chloropyrimidine C2 129.55 Moderate Intermediate for nucleoside analogs
5-Bromopyrimidine C5 174.00 Strong Radiolabeling, covalent inhibitors
2,4-Dichloropyrimidine C2, C4 163.98 High Agrochemicals, polymer synthesis

Key Insights :

  • 5-Bromopyrimidine exhibits stronger electron-withdrawing effects than its chloro analog, enhancing covalent binding in kinase inhibitors (e.g., >857-fold potency increase in KDR inhibition for compound 24B vs. 24A ) .
  • 2-Chloropyrimidine is less sterically hindered at the C5 position, making it preferable for nucleoside analog synthesis (e.g., 5-chlorouridine derivatives) .

Reactivity in Electron-Impact Ionization

A 2024 study compared ionization cross-sections (σ, in 10⁻¹⁶ cm²) for halogenated pyrimidines at 5000 eV electron energy :

Compound σ (5000 eV)
Pyrimidine 0.9359
2-Chloropyrimidine 1.127
This compound 1.120
5-Bromopyrimidine 1.185

Key Insight : Halogenation increases ionization cross-sections, with bromine having the largest impact due to its higher atomic number and polarizability.

Kinase Inhibition

  • This compound in WZ4003: Demonstrates potent EGFR T790M inhibition (IC₅₀ < 10 nM) by forming a covalent bond with Cys795. Replacement with thieno[3,2-d]pyrimidine (as in olmutinib) retains activity but alters metabolic stability .
  • 5-Bromo Analog (24B): Shows >857-fold higher KDR inhibition than non-halogenated 24A, attributed to enhanced electrophilicity and target engagement .

Metabolic Reactivity

  • Bioactivation: The C5 chlorine in this compound is a primary site for glutathione (GSH) conjugation, increasing risk of reactive metabolite formation compared to methoxy or cyano derivatives .
  • Comparison with 5-Bromopyrimidine : Bromine’s larger atomic radius slows metabolic oxidation, improving plasma stability but increasing hepatotoxicity risk .

Similarity Analysis

Computational similarity scores (Tanimoto index) for select analogs :

Compound Similarity to this compound
2,4,6-Trichloro-5-methoxypyrimidine 0.91
2,4-Dichloro-5-ethoxypyrimidine 0.76
5-Bromo-2-chloropyrimidine 0.85

Key Insight : Chlorine at C5 combined with methoxy/ethoxy groups at adjacent positions maximizes structural similarity.

Biological Activity

5-Chloropyrimidine is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Overview of this compound

This compound is a substituted pyrimidine derivative where a chlorine atom is attached to the fifth carbon of the pyrimidine ring. Pyrimidines are heterocyclic compounds that play crucial roles in biochemistry, particularly as building blocks for nucleotides and nucleic acids.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions of pyrimidine derivatives. Various methods have been reported, including:

  • Direct Chlorination : Using chlorine gas or chlorinating agents in the presence of a solvent.
  • Substitution Reactions : Reacting 2,4-dichloropyrimidine with nucleophiles to introduce different substituents at the 5-position.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted that several pyrimidine derivatives, including this compound, demonstrated potent inhibition of cancer cell proliferation. The IC50 values for various derivatives were reported as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-71.75
5-FluorouracilMCF-717.02
Other DerivativesMDA-MB-2319.46

This data suggests that this compound and its derivatives are more effective than traditional chemotherapeutics like 5-fluorouracil against specific cancer cell lines .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. A recent study demonstrated that certain derivatives showed significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway:

CompoundCOX-2 Inhibition IC50 (µM)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

These findings indicate that modifications at the pyrimidine ring can enhance anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases .

Antimalarial Activity

Emerging research has identified plasmodial kinases as promising targets for malaria treatment. Compounds derived from pyrimidines, including those related to this compound, have shown inhibitory effects against these kinases:

CompoundTarget KinaseIC50 (nM)
Compound CPfGSK3<50
Compound DPfPK6<100

These compounds could potentially serve as dual inhibitors targeting multiple stages of the malaria life cycle .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various pyrimidine derivatives revealed that compounds containing the chloromethyl group exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts.
  • Case Study on Anti-inflammatory Effects : Research involving carrageenan-induced paw edema in rats showed that specific derivatives of chloropyrimidines significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloropyrimidine derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine C5 position using chlorinating agents like POCl₃ or SOCl₂ under reflux conditions. For example, this compound derivatives can be synthesized via direct chlorination of pyrimidine precursors, with reaction time and temperature critical for minimizing side products (e.g., di- or tri-chlorinated byproducts). Post-synthesis purification via column chromatography or recrystallization is essential for high-purity yields. Characterization using ¹H/¹³C NMR and X-ray crystallography (where applicable) confirms structural integrity .

Q. How should researchers validate the identity and purity of this compound compounds in novel syntheses?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS) to verify molecular structure and purity. For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) provides empirical formula confirmation. For known compounds, cross-reference melting points and spectral data with literature. Adhere to journal guidelines for reporting experimental details to ensure reproducibility (e.g., solvent systems, temperature gradients) .

Q. What are the key electronic properties of this compound that influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The chlorine atom at C5 acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic substitution or Suzuki-Miyaura coupling. Computational studies (e.g., density functional theory, DFT) can predict reactive sites by analyzing charge distribution. Experimental validation via kinetic studies under varying conditions (e.g., catalyst loading, solvent polarity) is critical to optimize reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-HIV activity of this compound derivatives across cell lines?

  • Methodological Answer : Discrepancies often arise from differences in cytotoxicity assays (e.g., MT-4 vs. PBMCs) or viral strain variability. To address this, standardize assays using WHO-recommended cell lines and include toxicity controls (e.g., host cell viability assays). Compare EC₅₀ (anti-HIV efficacy) and CC₅₀ (cytotoxicity) ratios to calculate selectivity indices. Structural analogs (e.g., 3'-azido or 3'-fluoro derivatives) may retain activity while reducing toxicity, as seen in studies by Van Aerschot et al. .

Q. What computational models are most reliable for predicting electron-impact ionization cross-sections of halogenated pyrimidines like this compound?

  • Methodological Answer : The binary-encounter-Bethe (BEB) model, combined with Hartree-Fock (H-F) or outer valence Green function (OVGF) methods, accurately calculates ionization cross-sections. Input parameters include molecular orbital energies and ionization potentials derived from quantum chemical calculations. Validate models against experimental data (e.g., mass spectrometry) to refine accuracy, particularly for halogenated analogs .

Q. How does the "magic chloro" effect enhance kinase inhibition in this compound-based drug candidates?

  • Methodological Answer : Chlorine’s electron-withdrawing effect stabilizes ligand-receptor interactions by altering charge distribution in binding pockets. For example, this compound 24B showed >857-fold higher KDR kinase inhibition than its non-chlorinated analog. Use molecular docking and molecular dynamics simulations to map binding interactions. Pair with in vitro kinase assays (e.g., fluorescence polarization) to quantify inhibition constants (Kᵢ) .

Q. What strategies mitigate reproducibility challenges in synthesizing this compound analogs with stereochemical complexity?

  • Methodological Answer : Document reaction conditions exhaustively (e.g., anhydrous solvents, inert atmospheres) and use chiral catalysts (e.g., palladium with BINAP ligands) for stereocontrol. Validate stereochemical outcomes via X-ray crystallography or circular dichroism (CD). Publish detailed protocols in supplementary materials, including raw spectral data and failed attempts, to aid replication .

Q. Methodological Guidance

Q. How to design experiments comparing this compound’s bioactivity across structurally related halogenated pyrimidines?

  • Answer : Use a panel of derivatives (e.g., 5-bromo, 2-chloro analogs) and standardized assays (e.g., viral load reduction, cell proliferation). Employ statistical tools (e.g., ANOVA with post-hoc tests) to identify significant differences. Include toxicity profiles and solubility data to contextualize efficacy. Reference frameworks like CONSORT-EHEALTH for transparent reporting .

Q. What criteria determine whether to include this compound data in a primary manuscript or supplementary materials?

  • Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): include ≤5 compounds with full characterization in the main text. For large datasets (e.g., 20+ analogs), provide synthesis protocols and spectral data in supplementary files. Ensure all data are indexed and hyperlinked for accessibility .

Q. How to address discrepancies between computational predictions and experimental results in this compound reactivity studies?

  • Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) and validate with alternative methods (e.g., MP2 vs. DFT). Experimentally test edge cases (e.g., extreme pH or temperature) to identify overlooked variables. Publish negative results to refine predictive models .

Properties

IUPAC Name

5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPDTOTEVIMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878714
Record name PYRIMIDINE, 5-CHLORO-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17180-94-8
Record name 5-Chloropyrimidine
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Record name 5-Chloropyrimidine
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Record name PYRIMIDINE, 5-CHLORO-
Source EPA DSSTox
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Record name 5-Chloropyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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